3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
The compound 3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic molecules known for their diverse biological activities. Its core structure includes a 1,2,4-triazol-5-one ring substituted with cyclopropyl, methyl, and tetrahydrofuran-derived (oxolan-2-yl)methyl groups. These substituents influence its physicochemical properties, such as acidity (pKa) and solubility, as well as its biological interactions.
4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives exhibit broad-spectrum activities, including antifungal, antimicrobial, antioxidant, antitumor, and anti-inflammatory effects . The weak acidic nature of the triazolone ring allows potentiometric titration in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) to determine pKa values . Substituents like cyclopropyl and oxolan-2-ylmethyl may enhance metabolic stability and modulate interactions with biological targets, such as enzymes or receptors involved in oxidative stress or cancer pathways .
Properties
IUPAC Name |
5-cyclopropyl-4-methyl-2-(oxolan-2-ylmethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-10(8-4-5-8)12-14(11(13)15)7-9-3-2-6-16-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDQOMRACKUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2CCCO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a triazole ring structure which is known for its diverse biological activities. The presence of the cyclopropyl and oxolane moieties enhances its pharmacokinetic and pharmacodynamic profiles.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. A study focusing on similar triazole compounds demonstrated that they possess significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, compounds with a triazole core showed IC50 values ranging from 1 to 10 µM against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have shown that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Triazole compounds are known to inhibit various enzymes linked to disease pathways. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR leads to reduced cell proliferation in rapidly dividing cells, such as cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like DHFR.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells.
- Modulation of Cell Signaling Pathways : Affecting pathways involved in cell growth and survival.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various triazole derivatives including 3-cyclopropyl compounds against clinical isolates of resistant bacteria. The results indicated a significant reduction in bacterial load at concentrations as low as 5 µM .
- Anticancer Activity Assessment : An in vitro study evaluated the cytotoxic effects of 3-cyclopropyl derivatives on several cancer cell lines. The results showed a dose-dependent decrease in viability with IC50 values ranging from 10 to 25 µM for different cell lines .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are highly dependent on substituents at positions 3 and 4 of the triazolone ring. Below is a comparative analysis of key analogs:
Key Observations:
- Cyclopropyl vs.
- Oxolane vs. Aromatic Substituents: The oxolan-2-ylmethyl group introduces an oxygen-rich, flexible side chain, contrasting with planar aromatic substituents (e.g., benzylideneamino) that favor π-π stacking in enzyme active sites .
Antioxidant Activity:
Compounds with 4-(diethylaminobenzylideneamino) or 4-(3,4-dihydroxybenzylidenamino) substituents exhibit significant antioxidant capacity, with IC50 values for free radical scavenging (DPPH assay) ranging from 12–45 μM, comparable to α-tocopherol . The target compound’s oxolane group may enhance solubility, improving bioavailability in antioxidant assays.
Antitumor Activity:
Derivatives like 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl] show anticancer activity via molecular docking into kinase domains (e.g., EGFR), with binding energies of −8.2 kcal/mol . The cyclopropyl group in the target compound could similarly interact with hydrophobic pockets in oncogenic targets.
Physicochemical Properties
Acidity (pKa):
The pKa of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives ranges from 8.5–11.5 in non-aqueous solvents, influenced by electron-withdrawing/donating substituents. For example:
- 1-Acetyl-3-ethyl-4-(diethylaminobenzylideneamino): pKa = 9.2–10.1 in acetonitrile .
- 3-Methyl-4-(furylmethylenamino): pKa ~8.7–9.5 in isopropyl alcohol . The target compound’s cyclopropyl (electron-withdrawing) and oxolane (electron-donating) groups may balance acidity, yielding a pKa near 9.5–10.3.
Solubility and Stability:
Oxolane-containing derivatives are expected to have higher solubility in polar solvents compared to purely aromatic analogs. Acetylated derivatives (e.g., 1-acetyl-3-alkyl) show improved stability in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
